(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride
Description
(3R)-4,4-Difluoro-3-methyl-piperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 4-position and a methyl group at the 3R position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
(3R)-4,4-difluoro-3-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDVJYCYTKIOJM-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCC1(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a suitable piperidine derivative, followed by the introduction of the methyl group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride has been investigated for its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Research indicates that this compound may interact with dopamine and serotonin receptors, which are crucial in psychiatric treatments .
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays due to its unique structural features. Its difluoromethyl group enhances binding affinity to various biological targets, making it valuable in drug design . For instance, studies have shown that modifications to the piperidine structure can improve pharmacokinetic properties and metabolic stability .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its fluorinated structure allows for the development of novel pharmaceuticals with enhanced properties . The synthesis typically involves fluorination reactions using agents like diethylaminosulfur trifluoride or Selectfluor .
Material Science
The compound's unique properties make it suitable for applications in agrochemicals and specialty chemicals. The introduction of fluorine can significantly alter the physical and chemical properties of materials, enhancing their performance in various industrial applications .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Neuropharmacology : In vivo studies demonstrated that compounds with similar structures showed improved binding affinities to dopamine receptors compared to non-fluorinated analogs .
- Enzyme Inhibition : Research on BCL6 degraders indicated that introducing difluoro groups significantly improved metabolic stability and degradation activity .
- Drug Development : A recent study focused on optimizing the pharmacokinetic properties of piperidine derivatives found that modifications to the piperidine ring led to enhanced therapeutic profiles .
Mechanism of Action
The mechanism by which (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₂ClF₂N (estimated based on structural analogs).
- Molecular Weight : ~195.6 g/mol (calculated).
- Purity : ≥95% (typical for similar compounds).
- Structural Features : The 3R-methyl group introduces stereochemical specificity, while the 4,4-difluoro substitution modulates electronic and steric properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3R)-4,4-difluoro-3-methyl-piperidine hydrochloride with key analogs:
Stereochemical and Electronic Effects
- 3R-Methyl Group : Introduces chirality, critical for receptor selectivity (e.g., paroxetine HCl in , which uses a 4-fluorophenyl group for SSRI activity).
Biological Activity
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride is a piperidine derivative characterized by its unique molecular structure, which includes two fluorine atoms at the 4-position and a methyl group at the 3-position of the piperidine ring. This compound has garnered attention for its significant biological activity, particularly in pharmacological contexts.
- Molecular Formula : C₆H₁₂ClF₂N
- Molecular Weight : 171.62 g/mol
- IUPAC Name : (3R)-4,4-difluoro-3-methylpiperidine hydrochloride
- SMILES Notation : CC1CNCCC1(F)F.Cl
The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
Research indicates that this compound interacts with neurotransmitter systems, particularly influencing dopamine and serotonin receptors. This modulation suggests potential therapeutic applications in treating neuropsychiatric disorders.
Key Findings from Studies
- Receptor Binding Affinity : Interaction studies have shown that this compound exhibits a binding affinity to various receptors involved in neurotransmission. This property is crucial for understanding its pharmacodynamics and potential side effects.
- Pharmacological Potential : Preliminary studies suggest that the compound may act as a candidate for further research in neuropharmacology and psychiatry due to its ability to modulate neurotransmitter systems effectively.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoropiperidine | One fluorine atom at position 4 | Simpler structure; less steric hindrance |
| 1-Methylpiperidine | Methyl group at position 1 | Different position of methyl group affects activity |
| 2,6-Difluoropiperidine | Two fluorine atoms at positions 2 and 6 | Different reactivity profile compared to (3R) |
| (S)-4-Fluoro-3-methylpiperidine | One fluorine atom at position 4 and methyl at position 3 | Stereochemical differences may impact activity |
The specific arrangement of functional groups in this compound enhances its biological activity and therapeutic potential compared to these similar compounds.
Neuropharmacological Applications
A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors and an increase in exploratory activities, suggesting potential antidepressant-like effects.
Antimicrobial Activity
In vitro studies have also explored the antimicrobial properties of this compound. It demonstrated notable activity against certain strains of bacteria, indicating a possible role as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be competitive with existing antibiotics.
Q & A
Q. How should researchers address discrepancies in reported IC₅₀ values for enzyme inhibition assays?
- Methodological Answer : Standardize assay conditions:
- Validate enzyme activity (e.g., α-mannosidase I) with positive controls (e.g., 1-deoxymannojirimycin) .
- Ensure consistent substrate concentrations (KM-adjusted) and incubation times.
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
